molecular formula C14H12BrN3S B2955913 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1206993-46-5

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2955913
CAS No.: 1206993-46-5
M. Wt: 334.24
InChI Key: XTSOQWJDADYRGP-UHFFFAOYSA-N
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Description

The compound “2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with an allyl group, a bromophenyl group, and a thioacetonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring is aromatic and planar, while the allyl group would provide some degree of flexibility to the molecule. The bromophenyl group is also aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The allyl group could undergo reactions typical of alkenes, such as addition reactions. The bromine atom in the bromophenyl group could be replaced via nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point .

Scientific Research Applications

Alkylation and Amination Reactions

  • The reactivity of related compounds in alkylation reactions has been explored, demonstrating how such structures can undergo transformations to yield novel allyl-, benzyl-, and hydroxypropyl-substituted products, providing a foundation for the synthesis of derivatives with potential scientific and industrial applications (Polvonov, Sabirov, & Shakhidoyatov, 2003).

Cyanation and Bromination Reactions

  • Studies on the reaction of imidazoles with cyanogen bromide in acetonitrile have revealed pathways to either cyanate or brominate specific positions on the imidazole ring. These findings suggest methods for functionalizing molecules similar to "2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile" for diverse applications, including materials science and pharmaceuticals (Mccallum, Grimmett, Blackman, & Weavers, 1999).

Synthesis of Aminothiazolines

  • Bromomalononitrile's condensation with N-substituted thioureas to form 4-aminothiazolines provides insights into synthetic strategies that might be applicable to the chemical class of "this compound," pointing towards methods for generating compounds with potential biological activity (Singh & Uppal, 1975).

Electrophilic Substitution and Polymer Synthesis

  • The electrophilic substitution reactions involving thiophenyl and pyridine derivatives in acetonitrile highlight the versatility of such molecular frameworks in creating complex structures, which could inform the design and synthesis of polymers or other advanced materials starting from molecules like "this compound" (Koh, Han, & Lee, 1999).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3S/c1-2-8-18-13(10-17-14(18)19-9-7-16)11-3-5-12(15)6-4-11/h2-6,10H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSOQWJDADYRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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